molecular formula C15H13NO2 B12802567 9,10-DiMe-DBOA-11one CAS No. 140412-89-1

9,10-DiMe-DBOA-11one

Cat. No.: B12802567
CAS No.: 140412-89-1
M. Wt: 239.27 g/mol
InChI Key: KHEPCPQACWFUGX-UHFFFAOYSA-N
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Description

9,10-Dimethyl-dibenzo[b,f][1,4]oxazepin-11(10H)-one (9,10-DiMe-DBOA-11one) is a heterocyclic compound featuring a dibenzoxazepinone core with methyl groups at positions 9 and 10. This scaffold is characterized by a seven-membered oxazepine ring fused to two benzene rings. Dibenzoxazepinones are of interest in medicinal chemistry due to their structural versatility, which allows for modifications to optimize pharmacokinetic or pharmacodynamic profiles .

Properties

CAS No.

140412-89-1

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

4,5-dimethylbenzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C15H13NO2/c1-10-6-5-9-13-14(10)16(2)15(17)11-7-3-4-8-12(11)18-13/h3-9H,1-2H3

InChI Key

KHEPCPQACWFUGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC3=CC=CC=C3C(=O)N2C

Origin of Product

United States

Preparation Methods

The synthesis of 9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves several steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a series of reactions including cyclization and functional group modifications. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9,10-Dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of Dibenzoxazepinones

The dibenzoxazepinone scaffold accommodates diverse substituents, leading to compounds with distinct properties. Below is a comparative analysis of 9,10-DiMe-DBOA-11one and its analogues (Table 1).

Table 1: Structural and Functional Comparison of Dibenzoxazepinone Derivatives
Compound Name Substituent Positions Functional Groups Key Properties (Inferred) Reference
9,10-DiMe-DBOA-11one 9, 10 Methyl, Ketone Enhanced lipophilicity; potential steric hindrance N/A
7-Amino-10-methyl-DBOA-11one 7, 10 Amino, Methyl, Ketone Increased polarity; possible H-bond donor sites
2-Amino-10-methyl-DBOA-11one 2, 10 Amino, Methyl, Ketone Altered electronic effects due to para-amino substitution
2-Amino-5-methyl-benzo[b][1,4]benzoxazepin-6-one 2, 5 Amino, Methyl, Ketone Smaller substituent footprint; potential for planar binding interactions

Key Differences and Implications

Substituent Position Effects: 9,10-DiMe-DBOA-11one: Methyl groups at positions 9 and 10 may sterically hinder interactions with biological targets but enhance metabolic stability due to reduced electron-withdrawing effects. 7-Amino-10-methyl-DBOA-11one: The amino group at position 7 introduces polarity, improving aqueous solubility compared to 9,10-DiMe-DBOA-11one. This could enhance bioavailability in hydrophilic environments . 2-Amino-10-methyl-DBOA-11one: The amino group at position 2 may engage in resonance with the ketone, altering electron distribution across the aromatic system and affecting binding affinity to receptors .

Amino groups introduce hydrogen-bonding capacity, which can improve target selectivity but may also increase susceptibility to enzymatic degradation.

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